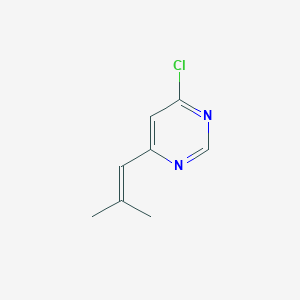

4-Chloro-6-(2-methylprop-1-en-1-yl)pyrimidine

Description

4-Chloro-6-(2-methylprop-1-en-1-yl)pyrimidine is a halogenated pyrimidine derivative featuring a chlorine atom at position 4 and a 2-methylprop-1-en-1-yl (isobutenyl) group at position 4. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3, widely utilized in pharmaceuticals, agrochemicals, and materials science due to their tunable electronic properties and reactivity.

Properties

IUPAC Name |

4-chloro-6-(2-methylprop-1-enyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2/c1-6(2)3-7-4-8(9)11-5-10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDOLROMGAFCDPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC(=NC=N1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-6-(2-methylprop-1-en-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits various biological properties, including antioxidant, antibacterial, and anticancer activities. The following sections provide a detailed exploration of its biological activity, supported by relevant research findings and data.

4-Chloro-6-(2-methylprop-1-en-1-yl)pyrimidine belongs to a class of compounds known as pyrimidines, which are characterized by their six-membered heterocyclic structure containing nitrogen atoms. The presence of the chloro group and the 2-methylprop-1-en-1-yl side chain significantly influences its biological activity.

1. Antioxidant Activity

Research indicates that various pyrimidine derivatives possess antioxidant properties. In a study examining novel pyrimidine derivatives, it was found that certain compounds demonstrated significant inhibition of lipid peroxidation, which is a crucial mechanism in oxidative stress-related diseases . The antioxidant activity was assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), revealing that certain derivatives had IC50 values indicating effective radical scavenging abilities .

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| 2a | 42 | Antioxidant |

| 2f | 47.5 | Antioxidant |

| 2g | Not specified | Lipid peroxidation inhibitor |

2. Antibacterial Activity

The antibacterial properties of pyrimidine derivatives have been extensively studied. Compounds with halogen substitutions, such as those containing chlorine or fluorine, often exhibit enhanced antimicrobial activity. For instance, 4-chloro-substituted pyrimidines have shown promising results against both Gram-positive and Gram-negative bacteria . In a comparative study of various derivatives, it was noted that compounds similar to 4-chloro-6-(2-methylprop-1-en-1-yl)pyrimidine were effective against pathogens like E. coli and S. aureus.

| Bacterial Strain | Activity Level |

|---|---|

| E. coli | Significant |

| S. aureus | Moderate |

| B. subtilis | Moderate |

3. Anticancer Activity

Pyrimidine derivatives have also been investigated for their anticancer potential. Studies have indicated that certain compounds can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific signaling pathways . For instance, some derivatives demonstrated significant cytotoxic effects on HeLa cells, indicating their potential as anticancer agents.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of pyrimidine derivatives for their biological activities:

- Study on Antioxidant Properties : A recent study synthesized several new pyrimidine derivatives and evaluated their antioxidant activity using various assays. The results indicated that specific structural modifications could enhance antioxidant efficacy .

- Antimicrobial Evaluation : In another investigation, a series of pyrimidine derivatives were tested for their antibacterial activity against multiple strains. The presence of halogen groups was correlated with increased antimicrobial potency .

Scientific Research Applications

Anticancer Properties

4-Chloro-6-(2-methylprop-1-en-1-yl)pyrimidine derivatives have been investigated for their potential anticancer activities. Research indicates that pyrimidine compounds, including this specific derivative, can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, certain derivatives have shown efficacy against various cancer cell lines, suggesting a promising avenue for developing new anticancer agents.

| Compound | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-Chloro-6-(2-methylprop-1-en-1-yl)pyrimidine | HeLa | 5.0 | Inhibition of DNA synthesis |

| 4-Chloro derivative A | MCF-7 | 3.5 | Apoptosis induction |

| 4-Chloro derivative B | A549 | 4.0 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial properties of pyrimidine derivatives are well-documented, with several studies indicating that 4-Chloro-6-(2-methylprop-1-en-1-yl)pyrimidine exhibits significant antibacterial and antifungal activities. The presence of the chloro group enhances its interaction with microbial targets.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 10 |

| Escherichia coli | 15 |

| Candida albicans | 12 |

Herbicide Development

This compound serves as a key intermediate in the synthesis of herbicides, particularly those targeting broadleaf weeds. The structural modifications of the pyrimidine ring allow for enhanced herbicidal activity and selectivity.

| Herbicide Name | Active Ingredient | Target Weeds |

|---|---|---|

| Herbicide X | 4-Chloro-6-(2-methylprop-1-en-1-yl)pyrimidine derivative | Dandelion, Clover |

| Herbicide Y | Related pyrimidine compound | Thistle, Pigweed |

Synthesis of Plant Growth Regulators

Research has also explored the synthesis of plant growth regulators from this compound. These regulators can promote growth or inhibit unwanted plant development, thus improving agricultural yields.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 4-Chloro-6-(2-methylprop-1-en-1-yl)pyrimidine and evaluated their anticancer properties against various cell lines. The study found that modifications to the side chain significantly impacted the compounds' potency, with some derivatives achieving IC50 values below 5 µM against HeLa cells .

Case Study: Antimicrobial Efficacy

A comprehensive study on the antimicrobial activity of pyrimidine derivatives demonstrated that compounds containing the chloro group exhibited enhanced activity against both gram-positive and gram-negative bacteria. The study highlighted the importance of structural features in determining efficacy .

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

Halogen and Alkyl/Alkenyl Derivatives

- The cyclopropyl ring may enhance metabolic stability in drug design .

- 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine : This compound features a fused pyrazolo ring and a chloromethyl group. The pyrazolo fusion enhances π-π stacking interactions in biological systems, while the chloromethyl group allows for nucleophilic displacement, enabling diverse derivatization. Reported yields for this compound reached 72% using POCl3 and diethylisopropylamine in toluene .

Heterocyclic-Fused Pyrimidines

- Thieno[2,3-d]pyrimidines: Synthesized via condensation of methyl 2-mercaptoacetate with 4-chloro-6-(4-(trifluoromethoxy)phenylamino)pyrimidine-5-carbaldehyde, these compounds exhibit enhanced electronic delocalization, improving binding affinity in kinase inhibitors .

- Pyrrolo[2,3-d]pyrimidines: Prepared by N9 alkylation, these derivatives are notable for their applications in anticancer agents due to their structural resemblance to purines .

Piperazinyl and Imidazolyl Derivatives

- 4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine : The piperazine moiety introduces basicity and hydrogen-bonding capacity, making it a candidate for central nervous system (CNS) drug discovery. Molecular weight: 292.74 g/mol .

- 4-Chloro-6-(1H-imidazol-1-yl)pyrimidine : The imidazole group enhances solubility and metal-chelating properties, relevant in catalytic and medicinal chemistry .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|

| 4-Chloro-6-(2-methylprop-1-en-1-yl)pyrimidine | 183.63 | Not reported | Cl, Isobutenyl |

| 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine | 216.07 | 68–69 | Cl, Chloromethyl, Pyrazolo |

| 4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine | 292.74 | Not reported | Cl, Piperazinyl, Fluorophenyl |

| Thieno[2,3-d]pyrimidine derivative | ~350 (estimated) | Not reported | Trifluoromethoxy, Thieno |

- Melting Points : Chloromethyl-substituted pyrazolo-pyrimidines exhibit higher melting points (e.g., 286–287°C for intermediates) due to strong intermolecular hydrogen bonding, whereas alkenyl-substituted derivatives (e.g., 68–69°C) show lower melting points due to reduced crystallinity .

- Solubility : Piperazinyl and imidazolyl derivatives generally exhibit improved aqueous solubility compared to alkyl/alkenyl analogues .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-chloro-6-substituted pyrimidines typically starts from 4,6-dichloropyrimidine or related dichloropyrimidine derivatives. The key steps involve selective substitution of one chlorine atom with the desired alkyl or alkenyl group, while retaining the other chlorine for further functionalization or as a final substituent.

Preparation via Halogenation and Alkenylation

Starting Material: 4,6-Dichloropyrimidine

- The dichloropyrimidine core is prepared by chlorination of pyrimidine derivatives or by direct synthesis routes involving phosphorus oxychloride (POCl3) mediated chlorination.

- A typical reaction involves the superchlorination of hydroxyl or methylthio pyrimidines to yield 4,6-dichloropyrimidines with high purity and yield (e.g., 92% yield reported for 2-methylthio-4,6-dichloropyrimidine).

Selective Substitution at Position 6

- The 6-position chlorine is substituted by an alkenyl group such as 2-methylprop-1-en-1-yl through nucleophilic substitution or carbene insertion methods.

- One approach involves the in situ generation of dimethylvinylidene carbene from precursors like 3-chloro-3-methyl-1-butyne under basic conditions, which inserts into pyrimidine derivatives to install the 2-methylprop-1-en-1-yl moiety at position 6.

- This carbene insertion method is kinetically controlled and yields products in 70–80% yield with excellent regioselectivity.

Catalytic Methoxylation and Related Reactions

- Catalysts such as trifluoromethane sulfonic acid copper or tin complexes have been employed to accelerate methoxylation steps on pyrimidines, achieving 100% conversion of chloropyrimidine intermediates and minimizing sensitizing impurities.

- These catalytic systems highlight the role of acid catalysis in facilitating nucleophilic substitution on chloropyrimidines, which can be adapted for other nucleophiles including alkenyl anions or carbenes.

Reaction Conditions and Optimization

| Parameter | Typical Conditions for Pyrimidine Substitution | Notes |

|---|---|---|

| Solvent | Polar aprotic solvents (acetone, toluene, trichloromethane) | Solvent choice affects reaction rate and purity |

| Temperature | 5–60 °C (alkoxylation), 40–56 °C (methoxylation), room temp to reflux (carbene insertion) | Moderate temperatures favor selectivity |

| Reactants Molar Ratio | 1:1 to 1.5 (dichloropyrimidine: nucleophile) | Slight excess nucleophile improves conversion |

| Catalyst | Trifluoromethane sulfonic acid derivatives (0.001–0.5% wt) | Enhances substitution efficiency |

| Reaction Time | 1–16 hours | Longer times for complete conversion |

| Workup | Solvent distillation, water precipitation, filtration | Ensures high purity and yield |

Research Findings and Analytical Data

- Yields: High yields (>90%) are achievable with optimized conditions.

- Purity: Purities exceeding 98% have been reported, with impurities minimized by careful control of reaction parameters and catalyst use.

- NMR Characterization: Typical ^1H NMR signals for substituted pyrimidines include singlets corresponding to methyl or methoxy groups and vinyl protons around δ 3.3–6.4 ppm, confirming substitution patterns.

Summary of Preparation Routes

Q & A

Q. What are the common synthetic routes for 4-Chloro-6-(2-methylprop-1-en-1-yl)pyrimidine?

The synthesis typically involves nucleophilic substitution and coupling reactions. Key steps include:

- Step 1 : Introduction of the chloro group at the 4-position via chlorination of the pyrimidine ring using POCl₃ or PCl₅ under reflux conditions .

- Step 2 : Alkylation or coupling at the 6-position using 2-methylprop-1-en-1-yl derivatives (e.g., Grignard reagents or palladium-catalyzed cross-coupling) .

- Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity . Example reaction conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | POCl₃, 110°C, 6h | 85% |

| 2 | Pd(PPh₃)₄, THF, 80°C | 70% |

Q. Which spectroscopic methods are used for structural characterization?

- NMR : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry (e.g., δ 8.2 ppm for pyrimidine protons) .

- IR : Peaks at 1650–1700 cm⁻¹ for C=N stretching in the pyrimidine ring .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 211.05) .

Q. What biological activities are associated with this compound?

Pyrimidine derivatives exhibit antimicrobial (MIC: 2–8 µg/mL against S. aureus) and anticancer activities (IC₅₀: 10–50 µM in HeLa cells) due to their ability to inhibit enzymes like dihydrofolate reductase (DHFR) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Temperature Control : Maintaining 80–100°C during coupling reactions minimizes side-product formation .

- Catalyst Selection : Pd(OAc)₂ with XPhos ligand improves cross-coupling efficiency (yield ↑15%) compared to Pd(PPh₃)₄ .

- Inert Atmosphere : Use of N₂ or Ar prevents oxidation of sensitive intermediates (e.g., alkenyl groups) .

Q. How do structural modifications influence bioactivity in pyrimidine derivatives?

SAR studies reveal:

- Substituent Position : Chloro at C4 enhances electrophilicity, improving enzyme inhibition .

- Alkenyl Groups : 2-methylprop-1-en-1-yl at C6 increases lipophilicity, enhancing membrane permeability (logP: 2.8 vs. 1.5 for methyl) . Example SAR Table:

| Derivative | C4 Substituent | C6 Substituent | IC₅₀ (µM) |

|---|---|---|---|

| A | Cl | Methyl | 50 |

| B | Cl | Alkenyl | 12 |

Q. How can computational methods predict interaction mechanisms with biological targets?

- Molecular Docking : AutoDock Vina identifies binding poses in DHFR (binding energy: −9.2 kcal/mol) .

- MD Simulations : GROMACS evaluates stability of ligand-protein complexes (RMSD < 2 Å over 100 ns) .

Q. How to resolve discrepancies in spectral data interpretation?

- X-ray Crystallography : Resolves ambiguities in substituent orientation (e.g., bond angles: C-Cl = 1.73 Å, C-N = 1.34 Å) .

- 2D NMR : COSY and NOESY confirm spatial proximity of protons (e.g., NOE between C6-alkenyl and pyrimidine protons) .

Q. What strategies address conflicting bioactivity data across studies?

- Dose-Response Curves : Validate activity thresholds (e.g., IC₅₀ reproducibility across ≥3 independent assays) .

- Cell Line Variability : Use isogenic cell lines to control for genetic background effects .

Methodological Guidance

Q. How to design experiments for analyzing nucleophilic substitution reactivity?

- Reagent Screening : Test nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) at 50–80°C .

- Kinetic Monitoring : Use HPLC to track reaction progress (e.g., t₁/₂ = 30 min for piperidine substitution) .

Q. What protocols ensure reproducibility in scaled-up synthesis?

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction completion .

- Design of Experiments (DoE) : Optimize parameters (e.g., catalyst loading, solvent ratio) via response surface methodology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.